1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-2-3-10(12(13)6-9)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCYNOCVMMPQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine, identified by its CAS number 1692488-18-8, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a pyrrolidine ring substituted with a chloro-methylbenzyl group. The unique arrangement of atoms suggests potential interactions with various biological macromolecules.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific receptors and enzymes due to its structural features. Pyrrolidine derivatives are known to exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives can exhibit antimicrobial properties. For instance, related compounds have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens.
Anticancer Properties
Pyrrolidine derivatives have also been investigated for their anticancer effects. For example, compounds within this class have shown cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cells . Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Case Studies
Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Pyrrolidine Derivative A | S. aureus | MIC = 3.12 μg/mL | |
| Pyrrolidine Derivative B | MCF-7 Cells | Induces Apoptosis | |
| Pyrrolidine Derivative C | CEM Cells | Cytotoxicity Assay |
These studies highlight the promising biological activities associated with pyrrolidine derivatives and suggest that this compound may possess similar properties.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine exhibits significant pharmacological properties that make it a candidate for drug development. Its structural features suggest potential activity as an antagonist or inhibitor in various biological pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, a study on similar pyrrolidine derivatives demonstrated their effectiveness against colon cancer cell lines, suggesting that this compound could potentially be developed into an anticancer agent . The compound's ability to inhibit tumor growth was evaluated using in vitro assays, showing promising results in terms of cell viability reduction.
Organic Synthesis Applications
Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow for further chemical modifications, enabling the synthesis of novel compounds with tailored properties.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 80°C, 24h | 75 | Effective for introducing alkyl groups |
| Reduction | NaBH4 in ethanol | 85 | High yield for amine formation |
| Acylation | Acetic anhydride, reflux | 70 | Useful for forming amides |
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of this compound against various pathogens. These studies focus on its antibacterial and antifungal properties, which are critical for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of pyrrolidine derivatives found that certain modifications led to enhanced efficacy against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics. The results indicated that this compound could be effective against resistant strains, warranting further investigation into its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine
- Structure : Replaces the methyl group with fluorine at the 4th position.
- Impact : Fluorine’s electronegativity enhances metabolic stability and alters electronic effects compared to methyl. This substitution may reduce lipophilicity (lower logP) but improve bioavailability .
(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride
- Stereochemistry (S-configuration) may enhance selectivity for chiral targets .
1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs
Core Scaffold Modifications
1-(4-Chloropyrimidin-2-yl)piperidin-3-amine
- Structure : Replaces benzyl with a pyrimidinyl group and pyrrolidine with piperidine.
- Pyrimidine introduces hydrogen-bonding capacity .
(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s moderate logP (~2.5) balances solubility and membrane permeability.
- Larger analogs (e.g., ) with higher molecular weights (>300 g/mol) may face bioavailability challenges despite antibacterial efficacy.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-amine generally involves the following key steps:
- Formation of the 2-chloro-4-methylbenzyl intermediate or related chlorinated aromatic precursors.
- Introduction of the pyrrolidine ring substituted at the 3-position with an amine.
- Coupling or alkylation to attach the 2-chloro-4-methylbenzyl group to the pyrrolidin-3-amine nucleus.
Stepwise Preparation and Reaction Conditions
Preparation of 2-Chloro-4-methylbenzyl Precursors
The chlorination of methyl-substituted aromatic compounds using chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentachloride (PCl5) is a common method. For example, chlorination of 3-cyano-4-methyl-2-pyridone intermediates is conducted by refluxing with POCl3 and PCl5 at approximately 115 °C for 2 hours until chlorination is complete.
After chlorination, the excess chlorinating agent is removed by distillation, and the product is isolated by filtration and solvent extraction (e.g., methylene chloride extraction).
Formation of the Pyrrolidin-3-amine Core
Pyrrolidin-3-amine derivatives can be synthesized by amination of suitable precursors. For instance, amination of chloropyridine intermediates with strong bases and halogens (e.g., sodium hydroxide and bromine) at controlled temperatures (10–30 °C, preferably 22 °C) followed by heating (60–80 °C) yields amino-substituted pyridine derivatives.
Alternatively, pyrrolidine rings bearing amine substituents can be prepared by catalytic hydrogenation or reduction of nitro or cyano groups on pyrrolidine precursors.
Coupling of the 2-Chloro-4-methylbenzyl Group to Pyrrolidin-3-amine
The benzylation of pyrrolidin-3-amine is typically achieved via nucleophilic substitution or reductive amination using benzyl halides or benzyl derivatives bearing the 2-chloro-4-methyl substitution.
Reaction conditions often involve stirring the amine with the benzyl halide in an inert solvent (e.g., toluene or methylene chloride) at ambient to moderate temperatures (15–50 °C) to facilitate coupling.
Specific Example from Patent Literature
A patent describing related intermediates outlines the following protocol relevant to the preparation of chlorinated amines:
| Step | Operation | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of precursors | 15–25 °C, toluene/methanol solvent | Stirring for 24 hours |
| 2 | Chlorination with POCl3/PCl5 | Reflux at ~115 °C for 2 hours | Removal of excess POCl3 by distillation |
| 3 | Isolation of 2-chloro-3-cyano-4-methylpyridine | Filtration and extraction with methylene chloride | Drying and purification |
| 4 | Conversion to 3-amido intermediate | Sulfuric acid, 70–110 °C for 3 hours | Cooling and filtration of solid |
| 5 | Conversion to 3-amino product | Sodium hydroxide and bromine, 10–30 °C then 60–80 °C for 1 hour | Extraction and solvent removal |
This sequence yields the chlorinated amino pyridine intermediate, which can be further elaborated to the target compound.
Alternative Synthetic Routes
Suzuki coupling reactions have been employed for related pyrrolidinyl amine compounds, involving coupling of chlorinated pyrimidines with boronic acids, followed by amination with pyrrolidine to yield N-pyrrolidinyl derivatives. These methods utilize palladium-catalyzed cross-coupling under mild conditions and are useful for introducing the pyrrolidine moiety.
Chlorination steps in these routes are often conducted at room temperature or slightly elevated temperatures with reagents such as PCl5 or oxalyl chloride, followed by amination with secondary amines like pyrrolidine.
Data Tables Summarizing Preparation Conditions
Research Findings and Optimization Notes
The use of POCl3 combined with a small amount of PCl5 is preferred for efficient chlorination, providing high conversion rates and ease of removal of excess reagents by distillation.
Maintaining reaction temperatures within specified ranges (e.g., 15–25 °C for condensation, 115 °C for chlorination, 10–30 °C for amination initiation) is critical for product purity and yield.
Extraction with methylene chloride is favored for isolating chlorinated intermediates due to its inertness and efficiency in phase separation.
Suzuki coupling routes offer regioselectivity advantages, allowing selective functionalization of the pyrrolidine or pyrimidine ring before amination, which can improve overall synthetic efficiency.
Safety considerations include handling chlorinated intermediates with appropriate protective equipment due to irritant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
